molecular formula C19H14ClN3O3S B2992618 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897759-54-5

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2992618
CAS No.: 897759-54-5
M. Wt: 399.85
InChI Key: RCBJKFYDCSAPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C19H14ClN3O3S and its molecular weight is 399.85. The purity is usually 95%.
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Scientific Research Applications

Benzothiazoles in Medicinal Chemistry

Benzothiazoles are central to medicinal chemistry due to their wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Kamal et al. (2015) discuss the therapeutic potential of benzothiazoles, highlighting their application in chemotherapeutic agents. These compounds exhibit a broad spectrum of antimicrobial and analgesic activities, and specific benzothiazole moieties are under investigation for antitumor properties. The structural simplicity and ease of synthesis make benzothiazoles attractive scaffolds for developing new chemical entities potentially progressing toward clinical use (Kamal, Ali Hussaini, & Malik, 2015).

Benzothiazoles in Organic Synthesis

The versatility of benzothiazoles extends into synthetic organic chemistry, where they serve as precursors or intermediates in the synthesis of complex molecules. Ibrahim (2011) provides an overview of synthetic utilities of benzothiazoles, emphasizing their role in the development of heterocyclic compounds with potential biological activities. The review covers various synthetic approaches, highlighting the flexibility and utility of benzothiazole derivatives in accessing new chemical spaces (Ibrahim, 2011).

Benzothiazoles in Drug Design and Development

The pharmacological interest in benzothiazoles is further illustrated by their role in drug design and development. Ahmed et al. (2012) review the structural modifications of benzothiazoles and their conjugates as antitumor agents, demonstrating the potential of these compounds in cancer chemotherapy. The review discusses various series of benzothiazoles, their in vitro and in vivo screening, and structure-activity relationships, highlighting the promising anticancer activity of these derivatives and the opportunity for further development as drug candidates (Ahmed et al., 2012).

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c1-10-5-6-13(20)17-16(10)21-19(27-17)22-18(26)11-3-2-4-12(9-11)23-14(24)7-8-15(23)25/h2-6,9H,7-8H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBJKFYDCSAPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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